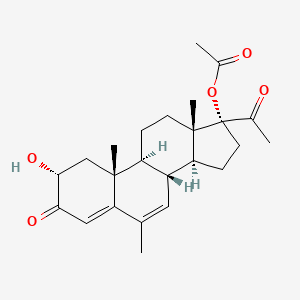

2alpha-Hydroxy megestrol acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2alpha-Hydroxy megestrol acetate is a synthetic derivative of megestrol acetate, a progestin with antineoplastic and appetite-stimulating properties. It is primarily used in the treatment of hormone-responsive cancers and cachexia. The compound is known for its ability to modulate hormonal pathways and influence metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2alpha-Hydroxy megestrol acetate involves several steps starting from megestrol acetate. One common method includes the hydroxylation of megestrol acetate at the 2alpha position. This can be achieved using reagents such as osmium tetroxide or other hydroxylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization and purification to obtain the final product with desired specifications .

Chemical Reactions Analysis

Types of Reactions

2alpha-Hydroxy megestrol acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different hydroxylated forms.

Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various hydroxylated, oxidized, or substituted derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

2alpha-Hydroxy megestrol acetate has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the determination of megestrol acetate derivatives.

Biology: Studied for its effects on hormonal pathways and metabolic processes.

Medicine: Investigated for its potential in treating hormone-responsive cancers and cachexia.

Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of 2alpha-Hydroxy megestrol acetate involves its interaction with progesterone receptors, leading to the modulation of hormonal pathways. It acts as an agonist of the progesterone receptor, inducing changes in gene expression and cellular functions. The compound also influences metabolic processes by interacting with various enzymes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Megestrol acetate: The parent compound, used for similar therapeutic purposes.

Medroxyprogesterone acetate: Another synthetic progestin with similar applications.

Norethindrone acetate: A progestin used in contraceptives and hormone therapy.

Uniqueness

2alpha-Hydroxy megestrol acetate is unique due to its specific hydroxylation at the 2alpha position, which imparts distinct chemical and biological properties. This modification can enhance its efficacy and selectivity in certain therapeutic applications compared to other similar compounds .

Biological Activity

2alpha-Hydroxy megestrol acetate (2α-HMA) is a derivative of megestrol acetate, a synthetic progestin with significant biological activity. This article explores the pharmacodynamics, clinical applications, and research findings associated with 2α-HMA, focusing on its effects on various biological systems.

Pharmacodynamics

2α-HMA exhibits several pharmacological actions due to its interaction with steroid hormone receptors. Its primary activities include:

- Progestogenic Activity : 2α-HMA acts as an agonist of the progesterone receptor (PR), similar to its parent compound megestrol acetate. This action is crucial for its role in various therapeutic applications, particularly in hormone-sensitive conditions.

- Antigonadotropic Effects : It inhibits gonadotropin release, which can impact reproductive functions and is beneficial in treating certain cancers.

- Weak Androgenic and Glucocorticoid Activity : While primarily a progestin, 2α-HMA has shown weak partial agonist activity at the androgen receptor (AR) and glucocorticoid receptor (GR), contributing to its diverse biological effects .

Table 1: Receptor Affinity of Megestrol Acetate

| Compound | PR (%) | AR (%) | ER (%) | GR (%) | MR (%) |

|---|---|---|---|---|---|

| Megestrol Acetate | 65 | 5 | 0 | 30 | 0 |

| 2α-Hydroxy Megestrol Acetate | TBD | TBD | TBD | TBD | TBD |

Note: PR = Progesterone Receptor, AR = Androgen Receptor, ER = Estrogen Receptor, GR = Glucocorticoid Receptor, MR = Mineralocorticoid Receptor.

Cancer Treatment

2α-HMA has been investigated for its efficacy in treating various cancers, particularly hormone-sensitive tumors such as breast and endometrial cancers. Clinical studies have indicated that megestrol acetate can improve appetite and weight gain in patients with cachexia related to cancer .

A randomized double-blind trial assessed the effects of megestrol acetate in patients with advanced hepatocellular carcinoma (HCC). While overall survival did not significantly differ from placebo, patients receiving megestrol acetate reported reduced appetite loss and nausea . This suggests that while it may not directly prolong survival, it can enhance the quality of life for patients undergoing cancer treatment.

Appetite Stimulation

The appetite-stimulating properties of 2α-HMA are particularly notable. Research indicates that megestrol acetate can increase food intake and body weight in patients suffering from anorexia due to chronic illnesses . This effect is believed to be mediated through central mechanisms involving hypothalamic pathways that regulate hunger.

Research Findings

Several studies have highlighted the biological activity of 2α-HMA:

- Animal Studies : Preclinical studies have demonstrated that megestrol acetate can alter metabolic pathways related to appetite regulation and energy expenditure. In rodent models, it has shown significant increases in food intake and weight gain .

- Human Trials : In a study focused on patients with advanced cancer, megestrol acetate was administered at doses of 320 mg/day. Results indicated improvements in appetite and reductions in symptoms such as nausea and vomiting, although no significant difference in overall survival was observed compared to placebo .

- Mechanistic Insights : The mechanisms by which 2α-HMA exerts its effects involve modulation of hormone levels such as luteinizing hormone (LH) and interactions with neuropeptides involved in appetite signaling .

Case Studies

Case studies provide further insights into the use of megestrol acetate:

- Case Study 1 : A patient with advanced breast cancer experienced significant weight gain after being treated with megestrol acetate. The treatment led to improved nutritional status and quality of life despite disease progression.

- Case Study 2 : In another instance involving a patient with HIV-associated cachexia, administration of megestrol acetate resulted in increased caloric intake and stabilization of body weight over several months.

Properties

CAS No. |

18609-39-7 |

|---|---|

Molecular Formula |

C24H32O5 |

Molecular Weight |

400.5 g/mol |

IUPAC Name |

[(2R,8R,9S,10R,13S,14S,17R)-17-acetyl-2-hydroxy-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C24H32O5/c1-13-10-16-17(22(4)12-21(28)20(27)11-19(13)22)6-8-23(5)18(16)7-9-24(23,14(2)25)29-15(3)26/h10-11,16-18,21,28H,6-9,12H2,1-5H3/t16-,17+,18+,21-,22-,23+,24+/m1/s1 |

InChI Key |

MEVHWXXQXXEVIH-MXMIKBQFSA-N |

Isomeric SMILES |

CC1=C[C@H]2[C@@H]3CC[C@@]([C@]3(CC[C@@H]2[C@@]4(C1=CC(=O)[C@@H](C4)O)C)C)(C(=O)C)OC(=O)C |

Canonical SMILES |

CC1=CC2C3CCC(C3(CCC2C4(C1=CC(=O)C(C4)O)C)C)(C(=O)C)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.